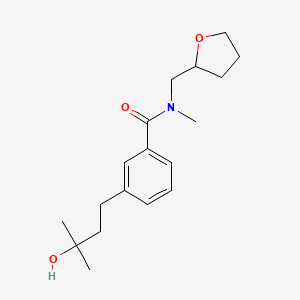

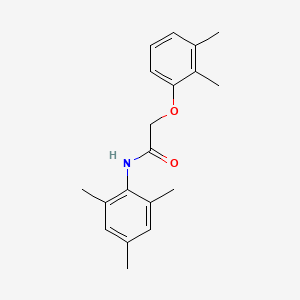

N-benzyl-N-methyl-4-phenyl-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Similar compounds, such as 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, have been synthesized using elemental analyses, IR, NMR, and X-ray data (Dani et al., 2013). These methods likely apply to the synthesis of "N-benzyl-N-methyl-4-phenyl-1,3-thiazol-2-amine" as well.

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed through single-crystal X-ray diffraction and DFT studies (Özdemir et al., 2009). This analysis can provide insights into the compound's geometry and electronic properties.

Chemical Reactions and PropertiesThiazole derivatives exhibit various chemical reactions, including cyclization and condensation, influenced by catalysts like manganese(II) (Dani et al., 2013). These reactions are crucial for understanding the chemical behavior of "N-benzyl-N-methyl-4-phenyl-1,3-thiazol-2-amine."

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, can be inferred from similar compounds like 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, which has been characterized using NMR, IR, and X-ray diffraction (Özdemir et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and electronic structure, can be understood through studies on similar thiazole compounds. For example, negative values of HOMO and LUMO energies indicate stability, as seen in related research (Dani et al., 2013).

Scientific Research Applications

Antimicrobial Agents

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited potent antimicrobial activity against various bacterial and fungal strains. Some molecules demonstrated higher potency than reference drugs, particularly against Gram-positive strains. Compound 3e showed the highest growth inhibitory effect against all tested pathogens, indicating its potential as an antimicrobial agent (Bikobo et al., 2017).

Anticancer Activity

N-benzylidene-5-phenyl-1, 3, 4-thiadiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity. These compounds reduced tumor volume and viable cell count, and increased tumor weight inhibition, ascites cells inhibition, non-viable cell count, and life span in Male Swiss albino mice using Ehrlich’s Ascites carcinoma cells. The study concluded that these derivatives are active anticancer agents, with compounds 2d & 4d being the most potent (Naskar et al., 2015).

Optical and Electronic Applications

The compound's derivatives have been explored for their optical and electronic applications, demonstrating significant emissions and potential as security inks or sensors. For example, a novel V-shaped molecule exhibited morphology-dependent fluorochromism in highly contrasted colors induced by mechanical force or surrounding pH stimuli, making it suitable for security ink applications without the need for a covering reagent (Lu & Xia, 2016).

Anti-bacterial and Corrosion Inhibition

Benzothiazole Schiff bases and their lanthanide (III) complexes showed significant emissions and good anti-bacterial activity against skin infection and food poisoning-causing bacteria, as well as pimple-causing bacteria. These compounds also displayed potential as corrosion inhibitors, highlighting their diverse applicability in both medicinal and industrial fields (Mishra et al., 2020).

Future Directions

The future directions in the research of “N-benzyl-N-methyl-4-phenyl-1,3-thiazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and eco-friendly synthetic routes for these compounds could be another area of focus .

properties

IUPAC Name |

N-benzyl-N-methyl-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-19(12-14-8-4-2-5-9-14)17-18-16(13-20-17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSHEQRWERAEFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B5524004.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5524011.png)

![3-[2-nitro-1-(tetrahydro-2H-pyran-2-yloxy)ethyl]aniline](/img/structure/B5524025.png)

![2-benzyl-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5524040.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-phenoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524058.png)

![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)

![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)